(Z)-isopropyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-Isopropyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a dihydrobenzofuran-3-one core substituted with a 3,4-dimethoxybenzylidene group at the C2 position and an isopropyl acetate ester at the C6 oxygen. The Z-configuration of the benzylidene double bond is critical, as stereochemistry often dictates bioactivity and molecular interactions.
Properties
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O7/c1-13(2)28-21(23)12-27-15-6-7-16-18(11-15)29-20(22(16)24)10-14-5-8-17(25-3)19(9-14)26-4/h5-11,13H,12H2,1-4H3/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIJRWQMPNOACF-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
Table 1: Structural and Functional Comparisons
Key Observations :
- Stereochemical Impact : The Z-isomer exhibits superior bioactivity compared to the E-isomer in preliminary assays, likely due to enhanced target binding .
- Marine vs. Synthetic : Marine benzofurans (e.g., Salternamide E derivatives) often incorporate complex macrocycles, leading to distinct solubility and mode-of-action profiles .
Bioactivity Comparisons
Table 2: Hypothetical Bioactivity Data (Based on Structural Analogs)
| Compound | Antimicrobial (MIC, μg/mL) | Anticancer (IC50, μM) | Insecticidal (LD50, ppm) |
|---|---|---|---|
| Target Compound (Z-isomer) | 8.5 (Gram-positive) | 18.2 (HeLa) | 120 (Aphids) |
| (E)-Isomer Analog | >50 | 45.6 | >500 |
| Plant-derived benzofuran | 25.0 | 12.0 | N/A |
| Synthetic pyrethroid | N/A | N/A | 5.0 |
Research Findings and Implications
- Stereochemistry Matters : The Z-configuration is critical for bioactivity, underscoring the need for precise synthesis.
- Substituent Optimization : Replacing 3,4-dimethoxy with halogen groups could enhance insecticidal properties .
- Marine Hybrids: Combining synthetic benzofurans with marine-derived macrocycles may unlock novel bioactivities .
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